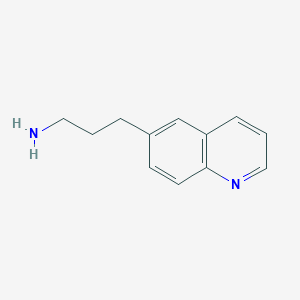
3-(Quinolin-6-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-6-IL)propan-1-amina es un compuesto orgánico que presenta un anillo de quinolina unido a un grupo propan-1-amina. El anillo de quinolina es un compuesto orgánico aromático heterocíclico con un átomo de nitrógeno en la posición 1.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Quinolin-6-IL)propan-1-amina generalmente implica la reacción de derivados de quinolina con precursores de amina apropiados. Un método común es la aminación reductiva del quinolina-6-carbaldehído con 3-aminopropan-1-ol, seguido de pasos de ciclización y reducción . Las condiciones de reacción a menudo implican el uso de agentes reductores como borohidruro de sodio o hidruro de litio y aluminio en solventes como etanol o tetrahidrofurano.
Métodos de producción industrial
La producción industrial de 3-(Quinolin-6-IL)propan-1-amina puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Los catalizadores como paladio sobre carbono (Pd/C) se pueden emplear para facilitar los pasos de hidrogenación .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Quinolin-6-IL)propan-1-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de ácido quinolina-6-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en solventes como etanol o tetrahidrofurano.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) o agentes clorantes como cloruro de tionilo (SOCl2).
Principales productos formados
Oxidación: Derivados de ácido quinolina-6-carboxílico.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Derivados de quinolina halogenados.
Aplicaciones en investigación científica
3-(Quinolin-6-IL)propan-1-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Aplicaciones Científicas De Investigación
3-(Quinolin-6-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
El mecanismo de acción de 3-(Quinolin-6-IL)propan-1-amina implica su interacción con objetivos moleculares específicos. En química medicinal, puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así las vías biológicas. El anillo de quinolina puede intercalarse con el ADN, afectando los procesos de replicación y transcripción . Además, el grupo amina puede formar enlaces de hidrógeno con los sitios activos de las enzimas, mejorando la afinidad de unión .
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: Una estructura más simple con solo el anillo de quinolina.
Quinolin-8-amina: Estructura similar pero con un grupo amina en la posición 8.
Ácido quinolina-6-carboxílico: Contiene un grupo ácido carboxílico en lugar de una amina.
Singularidad
3-(Quinolin-6-IL)propan-1-amina es única debido a la presencia tanto del anillo de quinolina como del grupo propan-1-amina, lo que confiere una reactividad química y una actividad biológica distintas. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas e interacciones biológicas en comparación con sus análogos más simples .
Propiedades
Número CAS |
465529-51-5 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-quinolin-6-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7,13H2 |
Clave InChI |
ONKNKHVCCSYQAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CCCN)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)

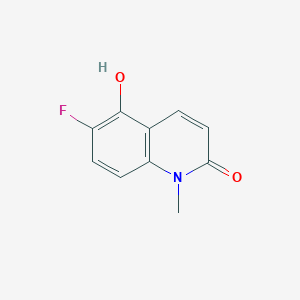
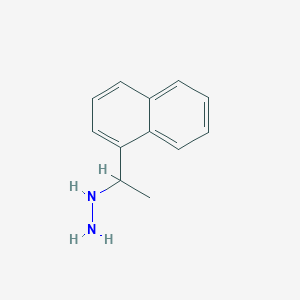

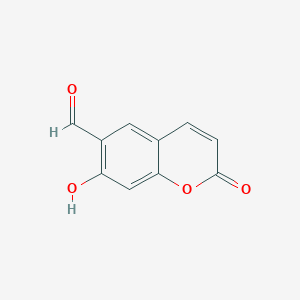
![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
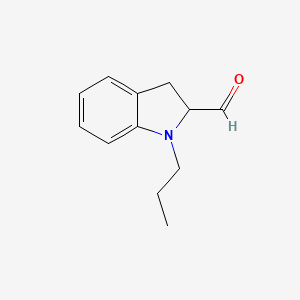
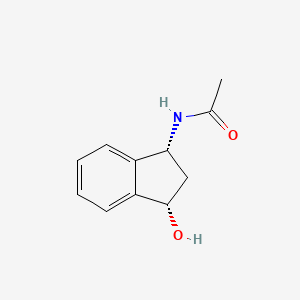
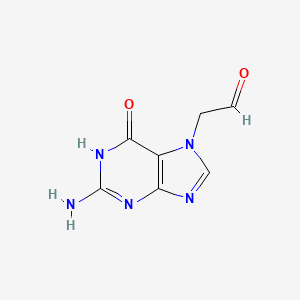
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

